Fumonisin B3-13C34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumonisin B3-13C34 is an isotopically labeled analog of fumonisin B3, a mycotoxin produced by Fusarium species. This compound is primarily used as an internal standard for the quantification of fumonisin B3 in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Fumonisins, including fumonisin B3, are known to contaminate maize and maize-based products, posing significant health risks to humans and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of fumonisin B3-13C34 involves the incorporation of carbon-13 isotopes into the fumonisin B3 molecule. This is typically achieved through chemical synthesis, where the carbon-13 labeled precursors are used in the synthesis of fumonisin B3. The synthetic route involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates .
Industrial Production Methods
Industrial production of this compound is carried out using large-scale preparative methods. The process begins with the cultivation of Fusarium species on maize culture to produce fumonisin B3. The compound is then extracted using a solvent mixture of acetonitrile and water. The extract is purified using solid-phase extraction techniques, such as MAX cartridges, followed by chromatographic separation using columns like Unitary C18 and SB-CN . The final product is characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Fumonisin B3-13C34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .
Aplicaciones Científicas De Investigación
Fumonisin B3-13C34 has a wide range of scientific research applications, including:
Mecanismo De Acción
Fumonisin B3-13C34 exerts its effects by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism. This inhibition disrupts the normal balance of sphingolipids, leading to the accumulation of sphinganine and sphingosine, which are toxic to cells . The disruption of sphingolipid metabolism is the primary mechanism underlying the toxicological and carcinogenic effects of fumonisins . This mechanism is non-genotoxic, meaning it does not directly damage DNA but instead interferes with cellular processes .
Comparación Con Compuestos Similares
Fumonisin B3-13C34 is similar to other fumonisins, such as fumonisin B1 and fumonisin B2, which are also mycotoxins produced by Fusarium species. this compound is unique due to its isotopic labeling with carbon-13, making it particularly useful as an internal standard in analytical applications . Other similar compounds include:
Fumonisin B1: The most common fumonisin, known for its toxic effects on the liver and kidneys.
Fumonisin B2: Similar to fumonisin B1 but less prevalent and slightly different in its chemical structure.
This compound’s uniqueness lies in its isotopic labeling, which allows for precise quantification and analysis in scientific research .
Propiedades
Fórmula molecular |
C34H59NO14 |
---|---|
Peso molecular |
739.58 g/mol |
Nombre IUPAC |
2-[2-[(5R,6R,7S,9S,11R,18S,19R)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |
Clave InChI |
CPCRJSQNWHCGOP-BMFHXWBQSA-N |
SMILES isomérico |
[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O |
SMILES canónico |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.